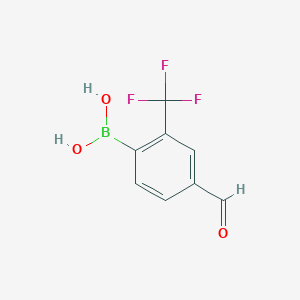
4-Formyl-2-(trifluoromethyl)phenylboronsäure
Übersicht
Beschreibung
“4-Formyl-2-(trifluoromethyl)phenylboronic acid” is a type of boronic acid that has been used in the synthesis of biologically active molecules . It has been involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Synthesis Analysis
The synthesis of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” involves several steps. It has been used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and other types of reactions .Molecular Structure Analysis
The molecular formula of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” is C8H6BF3O3 . The InChI code is 1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H .Chemical Reactions Analysis
This compound can be used as a reactant in various reactions. For instance, it has been used in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” include a molecular weight of 217.94 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde auf ihr Potenzial als antimikrobielles Mittel untersucht. Das Vorhandensein der Trifluormethylgruppe erhöht die Acidität der Boronsäure, was wiederum ihre antimikrobiellen Eigenschaften beeinflusst. Sie zeigte moderate Aktivität gegen Candida albicans und höhere Aktivität gegen Aspergillus niger sowie bestimmte Bakterien wie Escherichia coli und Bacillus cereus .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
4-Formyl-2-(trifluoromethyl)phenylboronsäure ist ein wertvolles Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese und der Pharmakologie grundlegend sind .
Palladium-katalysierte direkte Arylierung
Die Verbindung wird in palladium-katalysierten direkten Arylierungsreaktionen verwendet. Diese Reaktionen sind wichtig für den Aufbau komplexer organischer Moleküle, die zur Entwicklung neuer Medikamente und Materialien verwendet werden können .
Synthese von Benzoxaborolen
Benzoxaborole sind eine wichtige Klasse von Verbindungen mit verschiedenen Anwendungen, darunter Antimykotika. This compound kann zu Benzoxaborolen isomerisieren, die sich als Inhibitoren der Leucyl-tRNA-Synthetase in bestimmten Mikroorganismen gezeigt haben .
Entwicklung von Sensoren und Rezeptoren
Arylboronsäuren, wie z. B. This compound, werden bei der Entwicklung von chemischen Sensoren und Rezeptoren verwendet. Diese sind entscheidend für die Detektion verschiedener biologischer und chemischer Substanzen .
Polymerchemie
Diese Verbindung findet Anwendung in der Polymerchemie, wo sie verwendet werden kann, um Boronsäurefunktionalitäten in Polymere einzubringen. Diese Funktionalitäten können den Polymeren einzigartige Eigenschaften verleihen, wie z. B. die Ansprechbarkeit auf Reize wie pH-Wert-Änderungen .
Arzneimittelentwicklung und -synthese
Die Formylgruppe in this compound ist eine vielseitige funktionelle Gruppe, die bei der Entwicklung und Synthese neuer Medikamente verwendet werden kann. Sie kann als Baustein für verschiedene pharmazeutische Verbindungen dienen .
Funktionalisierung von Nanopartikeln
Die Funktionalisierung von Nanopartikeln mit Arylboronsäuren kann ihre Eigenschaften und Anwendungen verbessern. So kann beispielsweise die Biokompatibilität und die Targeting-Fähigkeiten von Drug-Delivery-Systemen verbessert werden .
Safety and Hazards
Zukünftige Richtungen
The future directions of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” could involve its use in further chemical reactions. For instance, it has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Relevant Papers There are several relevant papers on “4-Formyl-2-(trifluoromethyl)phenylboronic acid”. For instance, one paper discusses the synthesis, properties, and antimicrobial activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Another paper discusses the selection of boron reagents for Suzuki–Miyaura coupling .
Wirkmechanismus
Target of Action
The primary target of 4-Formyl-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 4-Formyl-2-(trifluoromethyl)phenylboronic acid acts as an organoboron reagent in this process .
Mode of Action
The 4-Formyl-2-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, 4-Formyl-2-(trifluoromethyl)phenylboronic acid) transfers a formally nucleophilic organic group from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The 4-Formyl-2-(trifluoromethyl)phenylboronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
For instance, boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological molecules . The impact on bioavailability would depend on these properties, as well as factors such as the compound’s stability and solubility.
Result of Action
The molecular and cellular effects of 4-Formyl-2-(trifluoromethyl)phenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki–Miyaura cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Formyl-2-(trifluoromethyl)phenylboronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also affect the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
4-Formyl-2-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its interaction with biomolecules. These interactions are essential for its role in biochemical assays and drug development.
Cellular Effects
The effects of 4-Formyl-2-(trifluoromethyl)phenylboronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of various metabolites . Additionally, its ability to form covalent bonds with biomolecules can impact cellular functions, including signal transduction and gene regulation.
Molecular Mechanism
At the molecular level, 4-Formyl-2-(trifluoromethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is its ability to inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Formyl-2-(trifluoromethyl)phenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause alterations in cellular functions, including changes in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Formyl-2-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
4-Formyl-2-(trifluoromethyl)phenylboronic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . The compound’s ability to form covalent bonds with biomolecules allows it to participate in complex biochemical reactions, affecting the overall metabolic network within cells.
Transport and Distribution
The transport and distribution of 4-Formyl-2-(trifluoromethyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biochemical activity and its ability to interact with target biomolecules.
Subcellular Localization
4-Formyl-2-(trifluoromethyl)phenylboronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
[4-formyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYYXFOYNKDPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1777807-55-2 | |
| Record name | 4-Formyl-2-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)

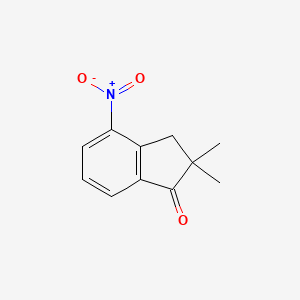
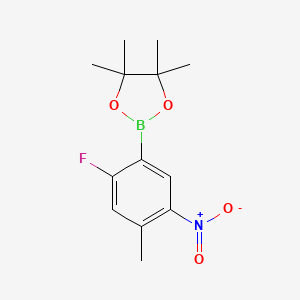
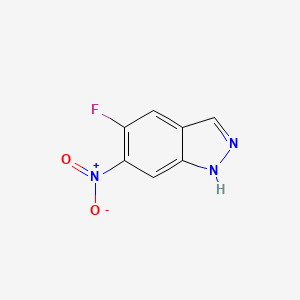
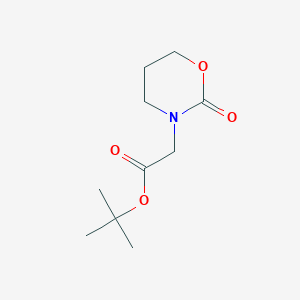
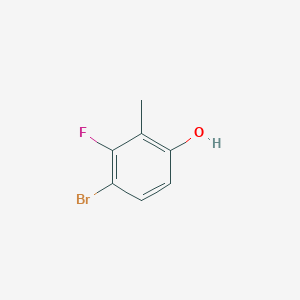
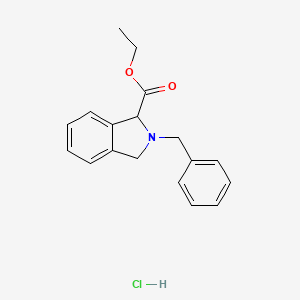
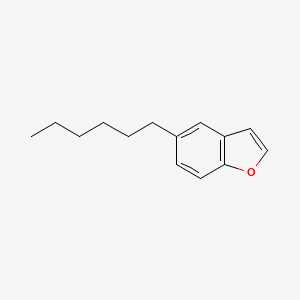
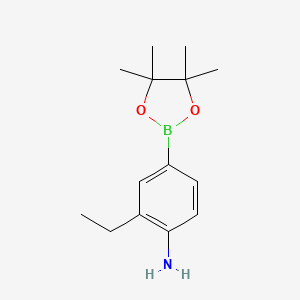


![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)

